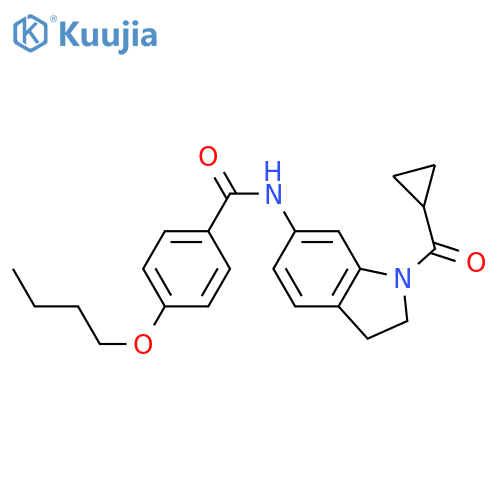

Cas no 1021207-61-3 (4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide)

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide

- 4-butoxy-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]benzamide

-

- インチ: 1S/C23H26N2O3/c1-2-3-14-28-20-10-7-17(8-11-20)22(26)24-19-9-6-16-12-13-25(21(16)15-19)23(27)18-4-5-18/h6-11,15,18H,2-5,12-14H2,1H3,(H,24,26)

- InChIKey: GOYPZFLZTLHTCY-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC2=C(C=C1)CCN2C(C1CC1)=O)(=O)C1=CC=C(OCCCC)C=C1

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5098-0853-50mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 50mg |

$160.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-15mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-20mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-1mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-40mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-2μmol |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-10μmol |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-2mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-3mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5098-0853-100mg |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide |

1021207-61-3 | 100mg |

$248.0 | 2023-09-10 |

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamideに関する追加情報

Introduction to 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide and Its Significance in Modern Chemical Biology

4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide, identified by its CAS number 1021207-61-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in modulating biological pathways and its structural analogs' roles in drug discovery. The compound's unique combination of a benzamide moiety, an indole ring system, and a cyclopropane substituent makes it a promising candidate for further investigation.

The benzamide functional group is well-documented for its presence in numerous bioactive molecules, often contributing to their pharmacological properties. In particular, the indole scaffold is widely recognized for its role in various pharmacological contexts, including as a core structure in many natural products and synthetic drugs. The presence of a cyclopropane ring introduces additional rigidity to the molecule, which can influence both its physical properties and its interactions with biological targets. This structural complexity suggests that 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide may exhibit unique biochemical activities that are worthy of further exploration.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems. The indole ring system, in particular, is closely associated with serotonin and other neurotransmitters, making it a key target for drugs aimed at treating neurological disorders. The benzamide moiety has also been explored in this context, with several derivatives showing promise as potential therapeutics. Given these considerations, 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide could be a valuable tool for investigating the mechanisms underlying these neurological processes.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. By modifying various parts of its structure, researchers can generate libraries of analogs that can be screened for biological activity. This approach has been successfully employed in the development of drugs targeting a wide range of diseases. The cyclopropane substituent, in particular, is known to enhance binding affinity and selectivity, making it an attractive feature for medicinal chemists. Furthermore, the butoxy group can influence solubility and metabolic stability, factors that are critical for the development of viable therapeutics.

Recent studies have begun to elucidate the biological activities of compounds with similar structural features. For instance, research on indole derivatives has revealed their potential as inhibitors of various enzymes and receptors involved in disease pathways. Similarly, benzamides have been shown to interact with targets such as proteases and ion channels. The combination of these motifs in 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide suggests that it may possess multiple points of interaction with biological systems.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed cyclizations have enabled the efficient assembly of intricate molecular frameworks. These methods have not only facilitated the synthesis of 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide but also provided a foundation for generating related analogs.

In terms of pharmacological evaluation, initial studies suggest that 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide may exhibit properties relevant to neurological disorders. For example, its ability to interact with serotonin receptors could make it a candidate for treating conditions such as depression or anxiety. Additionally, its structural features might allow it to modulate other neurotransmitter systems or inflammatory pathways that are implicated in these diseases.

The potential applications of this compound extend beyond neurological disorders. Its structural motifs are also found in molecules targeting other diseases such as cancer and inflammation. The benzamide moiety has been explored as an anti-inflammatory agent, while the indole ring system is known to have chemopreventive properties. These findings suggest that 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide could be developed into a broad-spectrum therapeutic agent.

As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, 4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6 -yl)benzamide may find additional applications in drug discovery and development. Its unique structural features make it a versatile scaffold for generating novel bioactive molecules. By leveraging modern synthetic techniques and pharmacological screening methods, 4-butoxy-N-(1 -cyclopropanecarbonyl -2 ,3 -dihydro - 1 H -indol - 6 - yl )benzamide holds promise as a valuable tool for advancing our understanding of disease processes and developing new treatments.

1021207-61-3 (4-butoxy-N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)benzamide) 関連製品

- 1807011-73-9(Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)

- 1898022-96-2(2-(3-bromo-4,5-dimethoxyphenyl)propan-1-amine)

- 2228432-26-4(1-(2-chloro-6-methylpyrimidin-4-yl)-2,2-difluoroethan-1-amine)

- 1865100-22-6({1-[(3-Chlorothiophen-2-yl)methyl]cyclopropyl}methanol)

- 1936582-08-9(5-Methoxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid)

- 2137532-88-6(5-iodo-1-4-(propan-2-yl)phenyl-1H-pyrazole-4-carboxylic acid)

- 2418717-40-3(3-{(tert-butoxy)carbonylamino}-5-formyl-4-methylbenzoic acid)

- 1396813-92-5(N-4-(dimethylamino)but-2-yn-1-yl-2-methoxy-5-methylbenzene-1-sulfonamide)

- 1807020-23-0(2,4-Bis(trifluoromethyl)-6-formylbenzyl chloride)

- 2229592-38-3(3-(3-bromo-2-fluorophenyl)-3,3-difluoropropanoic acid)